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Compound of Interest

Compound Name: (+)-Curdione

Cat. No.: B10779593

Introduction

(+)-Curdione is a sesquiterpenoid compound that has been isolated from several plant species
of the Curcuma genus, including Curcuma wenyujin, Curcuma zedoaria, and Curcuma
aromatica.[1][2] This natural product has garnered significant interest within the scientific
community due to its diverse range of biological activities. Research has demonstrated its
potential as an anti-inflammatory, anti-cancer, anti-platelet, and antiviral agent.[1][2] This
technical guide provides a comprehensive overview of (+)-Curdione, including its chemical
identifiers, biological activities with associated quantitative data, and detailed experimental
methodologies for key studies. Furthermore, it includes visualizations of its molecular pathways
and experimental workflows to support researchers, scientists, and drug development
professionals.

Chemical Identifiers and Properties

A clear identification of a chemical compound is fundamental for research and development.
The following table summarizes the key chemical identifiers and properties for (+)-Curdione.
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Identifier Type Value
CAS Number 13657-68-6[1][2][3][4]
3S,6E,10S)-6,10-Dimethyl-3-(propan-2-
IUPAC Name ( ) -y (prop
yl)cyclodec-6-ene-1,4-dione[4]
(+)-Curdione, Germacr-1(10)-ene-5,8-dione[1]
Synonyms

[4]115]

Molecular Formula

C15H2402[1][5][6]

Molecular Weight 236.35 g/mol [4][6]
INChl=1S/C15H2402/c1-10(2)13-9-

InChl 14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-
13H,5,7-9H2,1-4H3/b11-6+/t12-,13-/m0/s1[1][4]

InChlKey KDPFMRXIVDLQKX-NHFIXKHHSA-N[1][4]

Canonical SMILES

C[C@H]1CC/C=C(/CC(=0)--INVALID-LINK--
C(C)C)\C[4]

Physical Description

Colorless prismatic crystals[5]

Melting Point 61-62 °C[5][7]
Soluble in DMSO, DMF, and Ethanol.[1] Also
Solubility soluble in ether and chloroform, and slightly

soluble in petroleum ether.[5]

Biological Activity and Quantitative Data

(+)-Curdione exhibits a range of biological activities, with several studies providing quantitative

data on its potency. The following table summarizes these findings.
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Biological Cell Line / .
] Method Endpoint ICso Value
Activity System
- LPS-stimulated Prostaglandin E2
nti-
) RAW 264.7 production PGE: production  1.12 pM[1]
inflammatory o
macrophages inhibition
Influenza A- ) o
o ) Cytopathic effect ~ Viral-induced cell
Anti-influenza infected MDCK ) 28.32 yM[1]
reduction death
cells
Human breast
Anti-cancer cancer (MCF-7) MTT assay Cell proliferation 125.632 pug/mL
cells
10,25-(0OH)2-Ds- o Oxidized
CYP3A4 Nifedipine o
o treated Caco-2 S nifedipine 16.9 pM[8]
Inhibition oxidation assay .
cells formation
_ 60-80 uM (for
Thrombin- Platelet
] ] ] Platelet PAF- and
Anti-platelet induced human aggregation ) o
aggregation thrombin-induced
platelets assay

aggregation)[2]

Experimental Protocols

This section details the methodologies employed in key studies to elucidate the biological

activities of (+)-Curdione.

Anti-Cancer Activity in MCF-7 Human Breast Cancer

Cells

The anti-proliferative and pro-apoptotic effects of curdione on MCF-7 cells were investigated

using a combination of in vitro assays.

o Cell Proliferation (MTT Assay): MCF-7 cells were seeded in 96-well plates and treated with

varying concentrations of curdione (0, 25, 50, 100, 150, 200 pg/ml) for 72 hours. The cell

viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
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bromide) assay, which measures the metabolic activity of cells. The concentration at which
curdione inhibited 50% of cell growth (ICso0) was determined to be 125.632 pg/ml.

o Apoptosis Detection (Flow Cytometry): To quantify apoptosis, cells treated with curdione
were stained with Annexin V and Propidium lodide (PI). Annexin V binds to
phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI
stains the nucleus of late apoptotic or necrotic cells. The stained cells were then analyzed by
flow cytometry, which showed a dose-dependent increase in apoptosis.

e Mitochondrial Membrane Potential (JC-1 Assay): The JC-1 assay was used to measure
changes in the mitochondrial membrane potential, a hallmark of apoptosis. In healthy cells,
JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with a
compromised mitochondrial membrane potential, JC-1 remains as monomers in the
cytoplasm and fluoresces green. Curdione treatment led to a concentration-dependent
increase in green fluorescence, indicating mitochondrial dysfunction.

o Western Blot Analysis: To investigate the molecular mechanism of apoptosis, the expression
levels of key apoptosis-related proteins were measured by western blot. Curdione treatment
resulted in the upregulation of pro-apoptotic proteins Bax, cleaved caspase-3, and cleaved
caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.

Inhibition of Prostaglandin Ez2 Production in RAW 264.7
Macrophages

The anti-inflammatory properties of curdione were evaluated by measuring its effect on
prostaglandin Ez (PGE-2) production in lipopolysaccharide (LPS)-stimulated murine
macrophage RAW 264.7 cells.

e Cell Culture and Treatment: RAW 264.7 cells were stimulated with LPS to induce an
inflammatory response, which includes the production of PGEz. The cells were concurrently
treated with various concentrations of curdione.

o PGE:z Quantification: The concentration of PGE: in the cell culture medium was measured
using an appropriate immunoassay. Curdione was found to inhibit PGEz production in a
concentration-dependent manner, with an I1Cso value of 1.12 uM.[1]
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e Mechanism of Action: Further studies indicated that the inhibitory effect of curdione on PGE:
production is at least partially due to the suppression of cyclooxygenase-2 (COX-2) mRNA
expression.[3]

Anti-Influenza Virus Activity in MDCK Cells

The antiviral activity of curdione against influenza A virus was assessed in Madin-Darby Canine
Kidney (MDCK) cells.

¢ Viral Infection and Treatment: MDCK cells were infected with influenza A virus. The infected
cells were then treated with different concentrations of curdione.

o Cytopathic Effect Assay: The antiviral activity was determined by measuring the reduction of
the virus-induced cytopathic effect. Curdione showed an ICso value of 28.32 uM in this
assay.[1]

Inhibition of Thrombin-Induced Platelet Aggregation

The anti-platelet effects of curdione were investigated using washed human platelets.

o Platelet Preparation: Platelet-rich plasma was obtained from healthy human donors, from
which washed platelets were prepared.

o Platelet Aggregation Assay: Platelet aggregation was induced by the addition of thrombin.
The effect of curdione on thrombin-induced platelet aggregation was measured using a
platelet aggregometer. Curdione was found to inhibit platelet aggregation in a concentration-
dependent manner.[9]

» Western Blot and RT-PCR: To elucidate the underlying mechanism, the expression and
phosphorylation levels of proteins in the AMP-activated protein kinase (AMPK) signaling
pathway and the integrin allb33 signaling pathway were examined using western blot and
RT-PCR.

Signaling Pathways and Mechanisms of Action
Inhibition of Platelet Aggregation via the AMPK-Integrin
allbB3 Pathway
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Curdione has been shown to inhibit thrombin-induced platelet aggregation by modulating the
AMP-activated protein kinase (AMPK) and integrin allbf33 signaling pathway.[9] The proposed
mechanism is that curdione downregulates the phosphorylation of AMPK and integrin, which in
turn affects the function of vinculin and talin, key proteins in integrin-mediated cell adhesion.
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Inhibition of Platelet Aggregation by (+)-Curdione.
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Mechanism of CYP3A4 Inhibition

Studies in Caco-2 cells suggest that curdione inhibits the activity of the drug-metabolizing
enzyme cytochrome P450 3A4 (CYP3A4). The proposed mechanism is not through the
inhibition of gene expression (MRNA levels), but rather by accelerating the degradation of the
CYP3A4 protein.[8]

Workflow of CYP3A4 Protein Regulation
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Proposed Mechanism of (+)-Curdione on CYP3A4.

Induction of Apoptosis in MCF-7 Cancer Cells

In MCF-7 breast cancer cells, curdione induces apoptosis through the intrinsic mitochondrial
pathway. This involves altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2)
proteins, leading to the activation of caspase-9 and the executioner caspase-3.
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Apoptotic Pathway Induced by (+)-Curdione in MCF-7 Cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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